N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide
Description
Properties
Molecular Formula |
C8H20N2O3S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
N-[2-(2-methoxyethylamino)ethyl]propane-1-sulfonamide |
InChI |
InChI=1S/C8H20N2O3S/c1-3-8-14(11,12)10-5-4-9-6-7-13-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
UZAMSBLPUZQHRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NCCNCCOC |
Origin of Product |
United States |
Preparation Methods
NH4I-Mediated Sulfonamide Formation from Sodium Sulfinates and Amines
A recent efficient method for sulfonamide synthesis involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide as a mediator. This method is performed in acetonitrile solvent at elevated temperature (80 °C) for 12 hours, yielding sulfonamides in high purity and yield.
| Parameter | Condition | Result |
|---|---|---|
| Sulfinate | Sodium propane-1-sulfinate | Sulfonamide precursor |
| Amine | 2-(2-Methoxyethyl)ethylamine* | Target amine substrate |
| Mediator | Ammonium iodide (NH4I) | Required for reaction |
| Solvent | Acetonitrile (CH3CN) | Optimal solvent |
| Temperature | 80 °C | Optimal temperature |
| Time | 12 hours | Reaction completion |
| Yield | Up to 85% (reported for analogs) | High yield expected |
*Note: Specific amine substrate analogous to 2-(2-methoxyethyl)ethylamine is used in the target compound synthesis.
This method avoids harsh conditions and provides a mild, efficient route to sulfonamide derivatives.
Two-Step Procedure via Aminoalkyl Intermediates and Sulfonyl Chlorides
According to patent literature on related sulfonamide derivatives, a preferred route involves:
Preparation of the Aminoalkyl Intermediate : The aminoethyl moiety bearing the 2-methoxyethyl substituent is synthesized via reductive amination or catalytic hydrogenation of oxime intermediates derived from ketones.
Sulfonamide Formation : The amino intermediate is reacted with propane-1-sulfonyl chloride or propane-1-sulfonic acid derivatives under controlled conditions (e.g., in the presence of a base such as triethylamine) to form the sulfonamide bond.
Example conditions reported include:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Aminoalkyl intermediate | Reduction of oxime using hydrogen and catalyst | Optically pure amine intermediate |
| Sulfonylation | Reaction with propane-1-sulfonyl chloride, base, solvent (e.g., dichloromethane) | Formation of sulfonamide bond |
| Purification | Crystallization or chromatography | High purity sulfonamide |
This method allows enantiomeric purity control and high yields (up to 87.6%) with purities exceeding 99% by HPLC.
Alkylation of Amines with Alkyl Halides Followed by Sulfonamide Formation
Another approach involves:
- Alkylation of 2-(2-methoxyethyl)amine with haloalkyl sulfonyl derivatives or haloalkyl intermediates.
- Subsequent conversion of the alkylated amine to the sulfonamide by oxidation or substitution.
This method is less commonly used for this specific compound but is reported in related sulfonamide and aminoalkyl compound syntheses.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| NH4I-mediated sulfinate + amine | Mild, efficient, high yield, mild conditions | High yield, simple setup | Requires sodium sulfinate precursor |
| Two-step amino intermediate + sulfonyl chloride | Control over stereochemistry, high purity | High purity, enantiomeric control | Multi-step, requires catalyst and purification |
| Alkylation + sulfonamide formation | Versatile for various derivatives | Flexible for structural modifications | More complex, possible side reactions |
Research Findings and Optimization Data
- Solvent screening revealed acetonitrile as optimal for NH4I-mediated sulfonamide formation, yielding up to 85% product.
- Temperature optimization showed 80 °C as ideal; lower temperatures resulted in trace yields.
- Additives such as ammonium chloride, iodine, or potassium iodide were ineffective compared to ammonium iodide.
- Purification via crystallization and chromatography yields sulfonamide with purity >99% by HPLC and chiral HPLC.
- Catalytic hydrogenation for amino intermediate preparation achieves chiral purity of 95:10 ratio, further improved by salt formation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper iodide.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Key Structural Features of the Target Compound:
- Core Structure: Propane-1-sulfonamide (C3H9NO2S).
- Substituent: 2-[(2-Methoxyethyl)amino]ethyl group (C5H12NO).
- Molecular Formula : C8H21N2O3S.
- Molecular Weight : ~235.33 g/mol.
Comparative Analysis of Structural Motifs:
Key Observations :
- The target compound lacks aromatic rings and fluorinated groups present in Example 429 and Goxalapladib, which may reduce its binding affinity to hydrophobic enzyme pockets.
- Its methoxyethylamino side chain offers moderate polarity, balancing solubility and membrane permeability better than hydroxylated analogs (e.g., ) .
Physicochemical Properties
Comparative Physicochemical Data:
Analysis :
Role of Sulfonamide Derivatives in Bioactive Compounds:
- Enzyme Inhibition: Sulfonamides are known to inhibit carbonic anhydrase and other metalloenzymes via coordination to the zinc ion .
- Therapeutic Applications: Goxalapladib (): Atherosclerosis treatment targeting lipoprotein-associated phospholipase A2 . β-Amino sulfones (): Intermediates for antiviral and anticancer agents .
Target Compound’s Inferred Potential:
- The absence of aromatic/fluorinated groups limits its direct use as a drug candidate but positions it as a scaffold for further functionalization.
- Its methoxyethylamino group could enhance blood-brain barrier penetration if modified for CNS-targeting applications.
Biological Activity
N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a 2-methoxyethyl amino chain, contributing to its solubility and biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in various biochemical pathways. The sulfonamide moiety is known to inhibit the activity of certain enzymes by mimicking the transition state of substrates, thereby blocking the active sites required for enzymatic reactions.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis, which is a common target for sulfonamide antibiotics.
- Receptor Modulation: Potential interactions with G-protein coupled receptors (GPCRs), influencing signaling pathways related to cardiovascular functions.
Antimicrobial Properties
This compound has been investigated for its antibacterial properties. It exhibits activity against various bacterial strains, including those resistant to conventional antibiotics.
Table 1: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxic Effects
In addition to antibacterial activity, the compound has shown cytotoxic effects against cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 21.00 |
| MCF-7 | 26.10 |
| A549 | 30.50 |
Case Studies
-
Study on Antibacterial Efficacy:
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. The results indicated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating resistant infections . -
Cytotoxicity Assessment:
Research conducted on various cancer cell lines demonstrated that the compound effectively induced apoptosis in HepG2 and MCF-7 cells through mitochondrial pathway activation. This was corroborated by flow cytometry analysis showing increased annexin V staining . -
Mechanistic Insights:
Molecular docking studies revealed that this compound binds effectively to the active site of DHPS, confirming its role as an inhibitor .
Q & A
Q. What are the recommended synthetic routes for N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide, and how is purity ensured?
The synthesis typically involves multi-step reactions, starting with functionalizing the propane-1-sulfonamide core. A key intermediate is the introduction of the 2-[(2-methoxyethyl)amino]ethyl group via nucleophilic substitution or reductive amination. For example, similar sulfonamide derivatives are synthesized by reacting tert-butyl carbamate intermediates with methoxyethylamine analogs under controlled conditions . Purity is validated using HPLC (retention time analysis) and LCMS (mass-to-charge ratio confirmation) to ensure the absence of unreacted starting materials or side products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments, such as methoxy (-OCH₃) and sulfonamide (-SO₂NH-) groups. For example, methoxy protons typically resonate at δ ~3.3 ppm, while sulfonamide protons appear downfield .
- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹ and N-H bending near 1550 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) determines the exact molecular mass (e.g., m/z 295.12 [M+H]⁺ for a related sulfonamide) .
Q. How should researchers address the compound’s stability under varying storage conditions?
Stability studies recommend storage at –20°C in inert atmospheres (argon or nitrogen) to prevent hydrolysis of the sulfonamide group. Lyophilization is advised for long-term storage. Accelerated stability testing under elevated humidity (40–75% RH) and temperature (25–40°C) can identify degradation pathways, monitored via HPLC .
Advanced Research Questions
Q. How can conflicting spectral data during characterization be resolved?
Contradictions in NMR or MS data often arise from residual solvents, tautomerism, or diastereomeric impurities. Strategies include:
- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating proton-proton or proton-carbon couplings .
- X-ray Crystallography: Provides definitive structural confirmation, as demonstrated for sulfonamide derivatives in crystallographic studies .
- Differential Scanning Calorimetry (DSC): Identifies polymorphic forms that may affect spectral interpretations .
Q. What methodologies optimize reaction yields in the presence of competing side reactions?
The methoxyethylamino group is prone to oxidation or elimination. Optimization strategies include:
- Temperature Control: Maintaining reactions at 0–5°C minimizes thermal degradation.
- Catalytic Agents: Using palladium or nickel catalysts for selective hydrogenation reduces nitro or imine intermediates without affecting sulfonamide stability .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while avoiding protic solvents prevents unwanted hydrolysis .
Q. How can researchers investigate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics to enzymes or receptors (e.g., IC₅₀ determination for sulfonamide-based inhibitors) .
- Molecular Docking Simulations: Predicts binding modes using software like AutoDock Vina, leveraging crystal structures of target proteins (e.g., carbonic anhydrase) .
- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) of interactions, critical for structure-activity relationship (SAR) studies .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
Key challenges include maintaining regioselectivity and minimizing side products. Solutions involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
